NVP-BSK805, also known as NVP-BSK805, is a substituted quinoxaline compound developed by Novartis. [] It functions as a potent and selective inhibitor of Janus kinase 2 (JAK2). [] NVP-BSK805 is primarily employed in preclinical research to investigate the therapeutic potential of JAK2 inhibition in various diseases, particularly hematological malignancies and cancers. [, , , , , , , , , , , , ]
Molecular Structure Analysis
The molecular structure of NVP-BSK805 has been analyzed through X-ray crystallography, specifically in complex with the JAK2 JH2 domain. [] This analysis revealed the specific binding pose of NVP-BSK805 within the allosteric site of JAK2 JH2, providing insights into its inhibitory mechanism. []
Mechanism of Action
NVP-BSK805 functions as an ATP-competitive inhibitor of JAK2. [] It binds to the kinase domain of JAK2, preventing ATP binding and subsequent phosphorylation of downstream signaling molecules. [, ] This inhibition of JAK2 activity disrupts the JAK-STAT signaling pathway, which is constitutively activated in various cancers and myeloproliferative neoplasms. [, ] By inhibiting JAK2, NVP-BSK805 effectively reduces the phosphorylation of STAT5, a key downstream effector of JAK2 signaling. [, , , ] This, in turn, leads to the suppression of cell proliferation, induction of apoptosis, and inhibition of tumor growth in various preclinical models. [, , , , , , , , , , , ]
Applications
Hematological Malignancies: NVP-BSK805 has demonstrated potent activity against JAK2V617F-positive cell lines, inhibiting their proliferation and inducing apoptosis. [, , ] In vivo studies have shown its efficacy in suppressing leukemic cell spreading and splenomegaly in a mouse model. [] Furthermore, it has shown promising results in preclinical models of B-cell acute lymphoblastic leukemia (B-ALL) by inhibiting JAK2 signaling and prolonging survival. [, ]
Solid Tumors: Research suggests that NVP-BSK805 enhances the radiosensitivity of esophageal squamous cell carcinoma (ESCC) cells in vitro and in vivo by promoting DNA damage and cell cycle arrest. [] Additionally, it has demonstrated efficacy in reducing basal-like breast tumor growth by targeting the JAK2/STAT3 pathway in CD44+CD24− breast cancer cells. []
Metabolic Disorders: Studies have shown that NVP-BSK805 can interfere with the action of leptin, a hormone involved in regulating energy balance. [] Chronic administration of NVP-BSK805 in mice led to increased fat mass, suggesting potential implications for metabolic function. []
Microglial Survival: Research indicates that NVP-BSK805, through JAK2 inhibition, can impact the survival of microglia, immune cells in the central nervous system. [] This finding suggests a potential role for NVP-BSK805 in modulating neuroinflammatory processes. []
Related Compounds
NVP-BVB808
Compound Description: NVP-BVB808 is a type I JAK2 inhibitor, meaning it binds to the active conformation of the JAK2 enzyme. [ [] ] It has shown efficacy in preclinical studies for treating chronic myeloproliferative neoplasms. [ [] ]
NVP-CHZ868
Compound Description: NVP-CHZ868 is a type II JAK2 inhibitor, binding to the inactive conformation of JAK2. [ [, ] ] This compound has demonstrated superior potency compared to type I inhibitors like NVP-BSK805 in preclinical models of B-cell acute lymphoblastic leukemia (B-ALL). [ [] ] NVP-CHZ868 effectively blocks JAK2 and STAT5 phosphorylation, even in the presence of the JAK2 Y931C resistance allele, which diminishes the efficacy of type I inhibitors. [ [, ] ]
Relevance: While both NVP-BSK805 (a type I inhibitor) and NVP-CHZ868 target JAK2, they differ in their binding mechanisms and efficacy against specific JAK2 mutations. [ [, ] ] NVP-CHZ868 shows promise in overcoming resistance mechanisms associated with type I inhibitors like NVP-BSK805. [ [] ]
CEP-33779
Compound Description: CEP-33779 is a JAK2 inhibitor that exhibits high P-glycoprotein (P-gp) inhibitory activity. [ [] ] It sensitizes drug-resistant cancer cells, which overexpress P-gp, to vincristine. [ [] ]
Relevance: Similar to NVP-BSK805, CEP-33779 demonstrates the dual action of JAK2 inhibition and P-gp inhibition. [ [] ] This dual functionality makes both compounds promising candidates for overcoming multidrug resistance in cancer cells. [ [] ]
Fedratinib
Compound Description: Fedratinib is an FDA-approved JAK2 inhibitor. [ [] ] Similar to NVP-BSK805, it displays P-gp inhibitory activity and can sensitize P-gp-overexpressing drug-resistant cancer cells to antimitotic drugs like vincristine. [ [] ]
Ruxolitinib
Compound Description: Ruxolitinib is a JAK inhibitor that targets both JAK1 and JAK2. [ [] ] It has been investigated for its therapeutic potential in various cancers, including bladder cancer. [ [] ]
Relevance: While both NVP-BSK805 and Ruxolitinib inhibit JAK2, Ruxolitinib also inhibits JAK1, making it a less selective inhibitor. [ [] ] This difference in selectivity profiles might lead to varying efficacy and side effect profiles.
JNJ-7706621
Compound Description: JNJ-7706621 is a small molecule that binds to the pseudokinase JAK2 JH2 allosteric site. [ [] ]
Relevance: While the specific mechanism of action might differ, both JNJ-7706621 and NVP-BSK805 target JAK2 and provide valuable tools for studying and potentially inhibiting JAK2 signaling pathways. [ [] ]
Filgotinib (GLPG0634)
Compound Description: Filgotinib (GLPG0634) is a small molecule inhibitor that targets the JAK1. [ [] ]
Relevance: While Filgotinib primarily targets JAK1, NVP-BSK805 focuses on JAK2 inhibition. [ [] ] Despite this difference, both compounds offer valuable insights into the roles of JAK family kinases in cellular signaling and potential therapeutic interventions.
Pyridone 6
Compound Description: Pyridone 6 is a pan-JAK inhibitor, targeting multiple JAK family members. [ [] ]
Relevance: Unlike the more selective NVP-BSK805, Pyridone 6's broad activity on various JAK kinases highlights the importance of understanding the specific roles of different JAK family members in diseases like multiple myeloma. [ [] ] This understanding is crucial for optimizing targeted therapy using selective JAK inhibitors.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Janus kinases (JAKs) are non-receptor tyrosine kinases that mediate signaling through cytokine receptors, often to members of the signal transducer and activator of transcription (STAT) family. A point mutation of JAK2, V617F, activates signaling through STAT5 and drives certain forms of cancer. NVP-BSK805 is a potent inhibitor of JAK2 that also inhibits the JAK2V617F mutant enzyme (IC50s for both enzymes ~ 0.5 nM). It displays at least 20-fold selectivity against other JAK enzymes and a panel of serine/threonine and tyrosine kinases. This ATP-competitive inhibitor is orally bioavailable and has a long half-life in vivo, suppressing leukemic cell spreading and splenomegaly in JAK2V617F cell-driven disease in mice. NVP-BSK805 suppresses recombinant human erythropoietin-induced polycythemia and extramedullary erythropoiesis in mice and rats. NVP-BSK805 can be used to study the molecular mechanisms involved in JAK2V617F signaling in cells. Janus kinases (JAKs) are non-receptor tyrosine kinases that mediate signaling through cytokine receptors, often to members of the signal transducer and activator of transcription (STAT) family. A point mutation of JAK2, V617F, activates signaling through STAT5 and drives certain forms of cancer. NVP-BSK805 is a potent inhibitor of JAK2 that also inhibits the JAK2
Oxprenolol is a lipophilic, nonselective beta-adrenergic receptor antagonist with anti-arrhythmic, anti-anginal and antihypertensive activities. Oxprenolol competitively binds to and blocks beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. In addition, oxprenolol prevents the release of renin, a hormone secreted by the kidneys that causes constriction of blood vessels. Oxprenolol, also known as trasicor, slow or coretal, belongs to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. Oxprenolol is a drug which is used in the treatment of hypertension, angina pectoris, arrhythmias, and anxiety. Oxprenolol is considered to be a practically insoluble (in water) and relatively neutral molecule. Oxprenolol has been detected in multiple biofluids, such as urine and blood. Within the cell, oxprenolol is primarily located in the membrane (predicted from logP). In humans, oxprenolol is involved in the oxprenolol action pathway. 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)-2-propanol is an aromatic ether.
Oxprenolol is an orally bioavailable β-adrenergic receptor (β-AR) antagonist (Ki = 7.10 nM in a radioligand binding assay using rat heart tissue). It is non-selective and binds to both β1- and β2-ARs (Kds = 2.09 and 1.35 nM in isolated rat heart and uterus, respectively). Oxprenolol is selective for β-ARs over serotonin (5-HT) receptors in rat sarcolemmal membrane preparations (IC50s = 4.13 and 23,300 nM, respectively), but it binds to 5-HT1A receptors in rat hippocampus and 5-HT1B in rat striatum (Kis = 94.2 and 642 nM, respectively). Formulations containing oxprenolol have been used to treat hypertension and angina pectoris. Oxprenolol hydrochloride is a non-selective beta-adrenergic blocking agent that also possesses intrinsic sympathomimetic activity (ISA) and membrane stabilizing effects. Oxprenolol hydrochloride undergoes first pass metabolism with only 30% of an oral dose reaching the systemic circulation. The drug is approximately 80% protein bound and is eliminated primarily by glucuronidation in the liver. Less than 4% of oxprenolol hydrochloride is excreted unchanged in the urine. Oxprenolol hydrochloride may reduce the heart rate and prolong the effective and functional atrioventricular nodal refractory period. It appears to be comparable to other beta blockers in the treatment of hypertension and angina pectoris with no additional adverse reactions.
Oxtriphylline is a choline salt form of theophylline. It dose-dependently decreases histamine-induced contractions of isolated guinea pig trachea and increases cAMP levels in guinea pig tracheal smooth muscle cells in vitro. Formulations containing oxtriphylline were previously used in the treatment of asthma. Oxtriphylline is the choline salt of theophylline with an anti-asthmatic property. Oxtriphylline appears to inhibit phosphodiesterase and prostaglandin production, regulates calcium flux and intracellular calcium distribution, and antagonizes adenosine. Physiologically, this agent causes relaxation of bronchial smooth muscle, produces vasodilation (except in cerebral vessels), stimulates cardiac muscle, as well as induces diuresis and gastric acid secretion. It may also suppress inflammation and improve contractility of the diaphragm. Oxtriphylline is the choline salt form of [theophylline]. Once in the body, theophylline is released and acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator. Its main physiological reponse is to dilate the bronchioles. As such, oxytriphylline is indicated mainly for asthma, bronchospasm, and COPD (i.e. all the same indications as the other theophyllines). It is marketed under the name Choledyl SA, and several forms of oxytriphylline have been discontinued. In the US, oxtriphylline is no longer available.
Oxyberberine is an alkaloid and a metabolite of the alkaloid berberine that has been found in A. mexicana and has diverse biological activities. Oxyberberine is formed from berberine by gut microbiota. It reduces viability of SW480 colon cancer cells when used at concentrations ranging from 1 to 200 µg/ml. Oxyberberine (50 and 100 mg/kg) increases the ratio of phosphorylated to unphosphorylated PI3K, Akt, and GSK3β in isolated rat pancreatic tissue and reduces rat blood glucose levels in an oral glucose tolerance test in a model of diabetes induced by streptozotocin (STZ;). It also reduces inflammation and hepatosteatosis in a rat model of high-fat diet-induced non-alcoholic fatty liver disease (NAFLD). Oxyberberine is isolated from the methanol extract of A. mexicana. It has been used to study the SW480 human colon cancer cell line.
Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that upon phosphorylation binds to immunoreceptor tyrosine-based activation motifs (ITAMs) of FcRγ chains and mediates downstream signaling related to platelet function and inflammation. Syk inhibitor is an oxindole compound that potently blocks Syk activity with an IC50 value of 14 nM and inhibits FcεRI-mediated rat RBL-2H3 basophil cell degranulation (EC50 = 313 nM). At 2 μM, this compound completely abolishes convulxin-induced platelet aggregation and shape change. OXSI-2 is an Syk Inhibitor. OXSI-2 blocks nigericin-induced inflammasome signaling and pyroptosis independent of potassium efflux. OXSI-2 inhibits inflammasome assembly, caspase-1 activation, IL-1β processing and release, mitochondrial ROS generation, and pyroptotic cell death. Using a novel live cell potassium sensor we show that Syk inhibition with OXSI-2 has no effect on potassium efflux kinetics and that blockade of potassium efflux with extracellular potassium alters Syk phosphorylation.
Oxybenzone (Benzophenone-3), an organic filter, is an active ingredient used in sunscreens to protect against the damage caused by the UV radiation of the sun. It belongs to the class of benzophenones, widely used in personal care products including cosmetics, sunscreens, toothpaste, additives in food commodities, pharmaceuticals, industrial products, etc. BP-3 is reportedly identified as a pollutant in lakes, rivers, raw and treated wastewaters, sewage sludge, effluents from washing activity in households, environmental sediments, etc. 2-Hydroxy-4-methoxybenzophenone (benzophenone-3) is commonly employed as a broad-band UV-filter in sunscreen cosmetic products. It protects skin from the deleterious effects of the sun. It is one of the sunscreen constituent and its trace determination in water samples by solid-phase microextraction (SPME) and gas chromatography with flame ionization and mass spectrometric detection has been reported. Oxybenzone, also known as benzophenone-3, belongs to the class of aromatic organic UV filters. It is categorized as an endocrine disruptor chemical (EDC) as it can interfere with the endocrine system. It exhibits estrogenic activity through its interaction with the estrogen receptors alpha (ERα) and beta (ERβ). It is a lipophilic, broad-spectrum sunscreen agent which absorbs ultraviolet B (290−320 nm), some ultraviolet A (320−360 nm), and some ultraviolet C (250−290 nm) radiations. It is widely used as an active compound in commercial sunscreens, creams, lotions, lipsticks, perfumes, shower bath, hair sprays, shampoos, and transparent packing material of products. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Oxybenzone is a benzophenone derivative used as a sunscreen agent. Oxybenzone absorbs UVB and UVA II rays, resulting in a photochemical excitation and absorption of energy. Upon return to ground state, the absorbed energy results in emission of longer wavelength radiation and decreased skin penetration of radiation which reduces the risk of DNA damage. Oxybenzone is a hydroxybenzophenone that is benzophenone which is substituted at the 2- and 4-positions of one of the benzene rings by hydroxy and methoxy groups respectively. It has a role as a dermatologic drug, a protective agent, an ultraviolet filter, a xenobiotic and an environmental contaminant. It is a hydroxybenzophenone and a monomethoxybenzene. Oxybenzone, also known as benzophenone-3 or oxibenzona, belongs to the class of organic compounds known as benzophenones. These are organic compounds containing a ketone attached to two phenyl groups. Oxybenzone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Oxybenzone has been detected in multiple biofluids, such as urine and blood. Within the cell, oxybenzone is primarily located in the membrane (predicted from logP). Oxybenzone is a potentially toxic compound.